Naltrexone hydrochloride
Übersicht
Beschreibung
Naltrexone hydrochloride is a synthetic opioid antagonist primarily used in the management of alcohol and opioid use disorders. It works by blocking the euphoric and sedative effects of opioids, thereby reducing cravings and helping individuals maintain abstinence. This compound is also used off-label for other conditions such as fibromyalgia and multiple sclerosis .
Wirkmechanismus
Target of Action
Naltrexone hydrochloride primarily targets the mu opioid receptors in the central nervous system . These receptors play a crucial role in mediating the effects of opioids, including pain relief, euphoria, and physical dependence .
Mode of Action
This compound acts as a competitive antagonist at mu, kappa, and delta receptors in the CNS, with the highest affinity for the mu receptor . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . Naltrexone itself has little or no effect in the absence of alcohol or opiates .
Pharmacokinetics
This compound is rapidly and almost completely absorbed following oral administration, but undergoes extensive first-pass metabolism in the liver . Only 5–40% reaches systemic circulation unchanged .
Result of Action
The result of this compound’s action is a complete but reversible block of the effects of the opioid, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving, and tolerance . In alcohol use disorder, it is thought to block the effects of endogenous opiates made naturally by the body (like endorphins) which make alcohol ingestion less pleasurable. This action helps to reduce alcohol consumption .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, patients should stop using opioids or drinking alcohol before starting naltrexone treatment . Attempts to overcome opioid antagonism with large doses of opioids may lead to life-threatening opioid intoxication or fatal overdose
Biochemische Analyse
Biochemical Properties
Naltrexone hydrochloride interacts with various biomolecules, most notably the mu-opioid receptors, but also the kappa and delta receptors to a lesser extent . It acts as a competitive antagonist at these receptors, blocking or attenuating the effects of opioids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the euphoric effects associated with alcohol and opioid use . This blockade can reduce cravings and help control physiological dependence .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by binding to opioid receptors and blocking their activity . This prevents opioids from exerting their typical effects, thereby reducing the desire for these substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to reduce the likelihood of drinking and heavy drinking, blunting craving in the laboratory and in the natural environment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, one study on mice with murine neuroblastoma observed a significant decrease in mean/median survival time relative to control when Naltrexone was injected at a dose of 10.0 mg/kg/day .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes . This metabolite is then excreted primarily by the kidney .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study suggests that this compound is actively transported from blood to the brain across the blood-brain barrier by a proton-coupled organic cation antiporter .
Subcellular Localization
Given its mechanism of action, it is likely that it primarily localizes to areas of the cell where opioid receptors are present, such as the cell membrane .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Naltrexonhydrochlorid wird aus Noroxymorphon durch eine Reihe von chemischen Reaktionen synthetisiert. Die Synthese umfasst die N-Cyclopropylmethylierung von Noroxymorphon, gefolgt von Oxidations- und Hydrolyseschritten, um Naltrexon zu erhalten. Das Endprodukt wird dann in seine Hydrochloridsalzform umgewandelt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Naltrexonhydrochlorid beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig fortschrittliche Techniken wie Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Qualitätskontrolle eingesetzt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Naltrexonhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone.
Reduktion: Reduktion von Ketonen zu Alkoholen.
Substitution: N-Cyclopropylmethylierung von Noroxymorphon.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Cyclopropylmethylbromid.
Hauptprodukte:
Oxidation: Bildung von Naltrexon aus Noroxymorphon.
Reduktion: Bildung reduzierter Derivate von Naltrexon.
Substitution: Bildung von N-Cyclopropylmethylderivaten.
Wissenschaftliche Forschungsanwendungen
Naltrexonhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzstandard in der analytischen Chemie zur Entwicklung von HPLC-Methoden verwendet.
Medizin: Weit verbreitet in der Behandlung von Alkohol- und Opioidabhängigkeit.
Industrie: Wird bei der Formulierung von Retard-Arzneimittelfreisetzungssystemen eingesetzt.
5. Wirkmechanismus
Naltrexonhydrochlorid entfaltet seine Wirkung, indem es an Opioidrezeptoren im Gehirn bindet, insbesondere an den μ-Opioidrezeptoren. Durch die Blockierung dieser Rezeptoren verhindert es die euphorisierenden und sedierenden Wirkungen von Opioiden. Darüber hinaus beeinflusst Naltrexonhydrochlorid die Hypothalamus-Hypophysen-Nebennierenrinden-Achse, was zu seiner Wirksamkeit bei der Reduzierung des Alkoholkonsums beitragen kann .
Ähnliche Verbindungen:
Naloxon: Ein weiterer Opioid-Antagonist, der hauptsächlich zur Notfallbehandlung von Opioidüberdosierungen eingesetzt wird.
Buprenorphin: Ein partieller Opioid-Agonist, der zur Behandlung von Opioidabhängigkeit eingesetzt wird.
Acamprosat: Zur Behandlung von Alkoholabhängigkeit eingesetzt
Vergleich:
Naloxon vs. Naltrexonhydrochlorid: Naloxon wird aufgrund seines schnellen Wirkungseintritts bei akuten Opioidüberdosierungen eingesetzt, während Naltrexonhydrochlorid zur langfristigen Behandlung von Opioid- und Alkoholabhängigkeit eingesetzt wird.
Buprenorphin vs. Naltrexonhydrochlorid: Buprenorphin wirkt als partieller Agonist an Opioidrezeptoren und sorgt für einige Opioidwirkungen, während Naltrexonhydrochlorid ein reiner Antagonist ohne Opioidwirkungen ist.
Acamprosat vs. Naltrexonhydrochlorid: Acamprosat hilft bei der Aufrechterhaltung der Abstinenz bei alkoholabhängigen Personen, indem es die Glutamat-Neurotransmission moduliert, während Naltrexonhydrochlorid durch die Blockierung von Opioidrezeptoren wirkt.
Naltrexonhydrochlorid zeichnet sich durch seinen einzigartigen Wirkmechanismus als reiner Opioid-Antagonist aus, was es zu einem wertvollen Werkzeug bei der Behandlung von Substanzmissbrauchsstörungen macht.
Vergleich Mit ähnlichen Verbindungen
Naloxone: Another opioid antagonist used primarily for the emergency treatment of opioid overdose.
Buprenorphine: A partial opioid agonist used in the treatment of opioid dependence.
Acamprosate: Used in the treatment of alcohol dependence
Comparison:
Naloxone vs. Naltrexone Hydrochloride: Naloxone is used for acute opioid overdose due to its rapid onset of action, while this compound is used for long-term management of opioid and alcohol dependence.
Buprenorphine vs. This compound: Buprenorphine acts as a partial agonist at opioid receptors, providing some opioid effects, whereas this compound is a pure antagonist with no opioid effects.
Acamprosate vs. This compound: Acamprosate helps maintain abstinence in alcohol-dependent individuals by modulating glutamate neurotransmission, while this compound works by blocking opioid receptors.
This compound stands out due to its unique mechanism of action as a pure opioid antagonist, making it a valuable tool in the management of substance use disorders.
Biologische Aktivität
Naltrexone hydrochloride is a potent opioid antagonist primarily used in the treatment of opioid dependence and alcohol use disorder (AUD). Its biological activity is characterized by its interaction with opioid receptors, pharmacokinetics, and therapeutic effects. This article delves into the detailed biological activity of naltrexone, supported by data tables, case studies, and research findings.
Naltrexone acts primarily as an antagonist at the mu-opioid receptors (MOR), kappa-opioid receptors (KOR), and delta-opioid receptors (DOR) in the central nervous system. By blocking these receptors, naltrexone inhibits the euphoric effects of opioids and reduces cravings associated with alcohol dependence.
- Opioid Receptor Binding : Naltrexone has a high affinity for MORs, which mediates its antagonistic effects. It also exhibits antagonistic properties at KORs and DORs, contributing to its overall efficacy in addiction treatment .
Pharmacokinetics
The pharmacokinetic profile of naltrexone is crucial for understanding its biological activity:
- Absorption : Naltrexone is well absorbed orally with bioavailability ranging from 5% to 40% due to significant first-pass metabolism . Peak plasma concentrations occur within 1 hour post-administration.
- Metabolism : It is metabolized in the liver to 6-beta-naltrexol, which is an active metabolite contributing to its therapeutic effects. The elimination half-life for naltrexone is approximately 4 hours, while that of 6-beta-naltrexol is about 13 hours .
- Excretion : The drug and its metabolites are primarily excreted via the kidneys, with less than 2% of an oral dose eliminated unchanged in urine .
Therapeutic Applications
Naltrexone is FDA-approved for two main indications:
- Opioid Dependence : It aids in preventing relapse in individuals recovering from opioid addiction.
- Alcohol Use Disorder : Naltrexone reduces cravings and helps maintain abstinence from alcohol.
Case Studies
- Opioid Dependence Treatment : A study involving patients with opioid dependence showed that those treated with naltrexone had significantly lower relapse rates compared to those receiving placebo. Patients reported reduced cravings and improved overall functioning .
- Alcohol Use Disorder : In a clinical trial, patients receiving naltrexone demonstrated a marked reduction in heavy drinking days compared to those on placebo. The study highlighted the drug's efficacy in supporting abstinence and reducing relapse rates .
Side Effects and Contraindications
While naltrexone is generally well-tolerated, it can cause side effects such as nausea, headache, dizziness, and fatigue. It is contraindicated in individuals with acute hepatitis or liver failure due to its hepatic metabolism.
Side Effect | Incidence Rate |
---|---|
Nausea | 10-20% |
Headache | 10-15% |
Dizziness | 5-10% |
Fatigue | 5-10% |
Research Findings
Recent studies have expanded knowledge regarding the biological activity of naltrexone:
- Endocrine Effects : Naltrexone influences the hypothalamic-pituitary-adrenal (HPA) axis by increasing levels of beta-endorphin and cortisol while having minimal effects on ACTH or FSH levels .
- Long-term Efficacy : Longitudinal studies indicate that naltrexone maintains its effectiveness over extended periods when combined with behavioral therapies, suggesting a synergistic effect that enhances treatment outcomes for AUD .
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRMCOKKKZVRY-ITLPAZOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937236 | |
Record name | Naltrexone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16676-29-2 | |
Record name | Naltrexone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltrexone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALTREXONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.